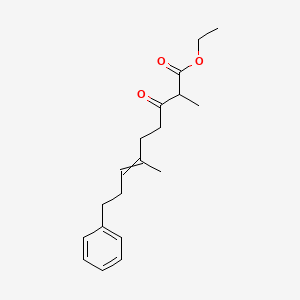
Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate typically involves the use of enolate chemistry. One common method is the alkylation of enolate ions, which can be achieved by treating the enolate with an alkyl halide under basic conditions . The reaction conditions often involve the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dimethyl-3-oxo-9-phenylnonanoate
- Ethyl 2,6-dimethyl-3-oxo-9-phenylhexanoate
Uniqueness
Ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and an enone moiety
Properties
CAS No. |
112292-68-9 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-3-oxo-9-phenylnon-6-enoate |
InChI |
InChI=1S/C19H26O3/c1-4-22-19(21)16(3)18(20)14-13-15(2)9-8-12-17-10-6-5-7-11-17/h5-7,9-11,16H,4,8,12-14H2,1-3H3 |
InChI Key |
SGXCZLXOIJAPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CCC(=CCCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















